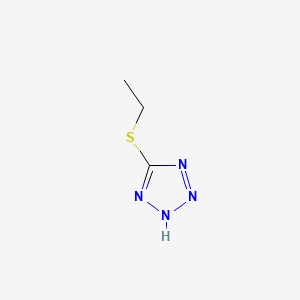

5-(乙硫基)-1H-四唑

描述

Synthesis Analysis

The synthesis of 5-(Ethylthio)-1H-tetrazole has been achieved using environmentally benign solvents, showcasing an advancement towards greener chemistry. Liu Yu-zhen (2007) demonstrated the synthesis using water and absolute ethanol as solvent and cosolvent, respectively, under optimized conditions that included solvent proportion, reaction temperature, reaction time, and reagent proportion, achieving a product yield of 83.5% (Liu Yu-zhen, 2007).

Molecular Structure Analysis

Kan and Jian‐Fang Ma (2011) investigated the crystal structure of a related compound, 5,5'-[oxybis(ethylthio)]-bis(1-methyl-1H-tetrazole), providing insights into the molecular arrangement and bond lengths. Their findings offer a closer look at the arrangement of ethylthio-tetrazole compounds in the solid state, contributing to the understanding of its molecular structure (Kan & Jian‐Fang Ma, 2011).

Chemical Reactions and Properties

R. Haiges and K. Christe (2013) explored energetic high-nitrogen compounds, including derivatives of tetrazoles. Their work on the preparation, characterization, and conversion of tetrazoles into various energetic materials provides valuable insights into the chemical reactivity and potential applications of 5-(Ethylthio)-1H-tetrazole derivatives (R. Haiges & K. Christe, 2013).

Physical Properties Analysis

The study by Huang-Fei Qin et al. (2020) on an anionic Mn(II) chain bridged by 5-(ethylthio)-1H-tetrazole highlights the material's interesting spin canting behavior and long-range magnetic ordering. This research offers a comprehensive look at the physical properties, particularly the magnetic properties of complexes involving 5-(Ethylthio)-1H-tetrazole (Huang-Fei Qin et al., 2020).

Chemical Properties Analysis

Further understanding of the chemical properties can be derived from the synthesis and anti-HIV activity study by R. Aiyalu (2008). Although the focus is on a different derivative, the methodology and findings provide a useful comparison for understanding the chemical behavior and potential biological activity of 5-(Ethylthio)-1H-tetrazole derivatives (R. Aiyalu, 2008).

科学研究应用

环境友好合成

刘玉珍(2007)探索了一种环境友好的合成方法,用水作为溶剂,乙醇作为共溶剂合成5-乙硫基-1H-四唑。与传统方法相比,这种方法显著减少了试剂的使用量,并实现了83.5%的产量 (Liu, 2007)。

膦酸二酯和膦酰胺酯合成中的催化作用

Maung等人(2004)研究了5-乙硫基-1H-四唑作为介导膦酸二酯和膦酰胺酯从膦酰二氯化物合成的替代品。这项研究发现,5-乙硫基-1H-四唑在催化这些反应方面与1H-四唑相当 (Maung et al., 2004)。

腐蚀抑制和减摩

刘等人(2018)评估了5-(乙硫基)-1H-四唑对硫醇-乙醇体系中铜腐蚀的抑制作用。研究突出了它在减少腐蚀表面粗糙度方面的有效性,表明其作为腐蚀抑制剂和减摩剂的潜力 (Liu et al., 2018)。

配位聚合物和物理性质

陶等人(2017)基于5-(乙硫基)-1H-四唑合成了四种配位聚合物形态,展示了多样的配位模式并导致各种结构框架。这项研究有助于理解这类配位聚合物的结构多样性和潜在应用 (Tao et al., 2017)。

太阳能电池增效

谢等人(2020)利用5-(乙硫基)-1H-四唑在太阳能电池中沉积高质量钙钛矿薄膜。添加这种化合物导致功率转换效率提高和太阳能电池的湿度稳定性改善,表明其在光伏技术中的重要作用 (Xie et al., 2020)。

安全和危害

作用机制

Target of Action

The primary target of 5-(Ethylthio)-1H-tetrazole is the enzyme acetyl CoA carboxylase (ACCase), which plays a crucial role in the synthesis of lipids . ACCase is responsible for catalyzing the first step in de novo fatty acid synthesis, a critical process for the growth and development of cells .

Mode of Action

5-(Ethylthio)-1H-tetrazole interacts with its target, ACCase, by inhibiting its activity . This inhibition prevents the synthesis of lipids, thereby disrupting the production of phospholipids, which are essential components of cell membranes . The compound is absorbed rapidly through leaf surfaces, transported in the xylem and phloem, and accumulated in meristematic tissues .

Biochemical Pathways

The inhibition of ACCase by 5-(Ethylthio)-1H-tetrazole affects the fatty acid biosynthesis pathway . This disruption can lead to a block in the production of phospholipids, essential components of cell membranes . The downstream effects of this disruption can include impaired cell growth and development, as the formation of new cell membranes is hindered .

Pharmacokinetics

The pharmacokinetic properties of 5-(Ethylthio)-1H-tetrazole include its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and generally rainfast within 1 hour after application . It is systemic and translocated via both xylem and phloem to meristematic regions of roots, rhizomes, and shoots where it accumulates . The translocation is relatively slow . The compound is extensively metabolized, and the metabolites are excreted primarily through urine .

Result of Action

The molecular and cellular effects of 5-(Ethylthio)-1H-tetrazole’s action include the cessation of growth within 2-3 days after application . Growing tissue in the nodes and buds become necrotic, and young leaves are first affected and turn yellow within 1-3 weeks, then brown, depending on growing conditions and crop competition . Susceptible plants are typically dead within 2-4 weeks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Ethylthio)-1H-tetrazole. For instance, rainfall within 1 hour after application may reduce its efficacy . If treated grasses are stressed due to lack of moisture, flooding, or prolonged cool temperatures, control will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of weeds .

属性

IUPAC Name |

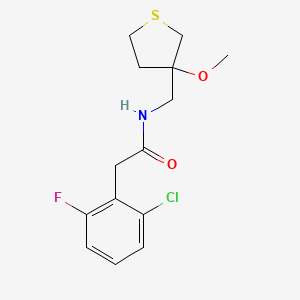

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethylthio)-1H-tetrazole | |

CAS RN |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of 5-(Ethylthio)-1H-tetrazole in scientific research?

A1: 5-(Ethylthio)-1H-tetrazole has gained significant recognition as a potent activator in oligonucleotide synthesis, particularly for DNA and RNA. [] Its efficiency in facilitating coupling reactions during these syntheses has led to its widespread use in the field. [, ]

Q2: Are there alternative applications of 5-(Ethylthio)-1H-tetrazole beyond oligonucleotide synthesis?

A2: Yes, research indicates that 5-(Ethylthio)-1H-tetrazole can act as a bridging ligand in the formation of coordination polymers with copper(I) iodide. [] These polymers exhibit interesting structural diversity, forming different 2D and 3D architectures depending on reaction conditions. []

Q3: How does 5-(Ethylthio)-1H-tetrazole influence the luminescent properties of coordination polymers?

A3: Studies involving copper-based coordination polymers suggest that the presence of 5-(Ethylthio)-1H-tetrazole, along with its arrangement and hydrogen bonding within the structure, plays a crucial role in modifying the polymers' luminescence. [] This influence on luminescent behavior highlights the potential of this compound in designing materials with specific optical properties. []

Q4: Can 5-(Ethylthio)-1H-tetrazole impact the performance of enzymes when incorporated into metal-organic frameworks (MOFs)?

A4: Research indicates that incorporating enzymes into hierarchical porous architectures of a copper 5-(Ethylthio)-1H-tetrazole MOF can enhance the biocatalytic activity of the enzyme. [] This improvement is attributed to the unique structure of the MOF, which facilitates better diffusion of reactants and interaction with the enzyme's active sites. []

Q5: Has 5-(Ethylthio)-1H-tetrazole been investigated for its corrosion inhibition properties?

A5: Yes, studies have explored the potential of 5-(Ethylthio)-1H-tetrazole as a corrosion inhibitor for copper in sulfur-ethanol systems. [] Findings suggest that it exhibits mixed-type adsorption on the copper surface, forming a protective film and mitigating corrosion. []

Q6: What is the molecular formula and weight of 5-(Ethylthio)-1H-tetrazole?

A6: The molecular formula of 5-(Ethylthio)-1H-tetrazole is C3H6N4S, and its molecular weight is 130.17 g/mol. []

Q7: What are the typical solvents used for dissolving 5-(Ethylthio)-1H-tetrazole?

A7: 5-(Ethylthio)-1H-tetrazole exhibits solubility in various organic solvents, including acetonitrile (CH3CN) and dimethylformamide (DMF). []

Q8: Are there environmentally friendly methods for synthesizing 5-(Ethylthio)-1H-tetrazole?

A8: Yes, research has explored the use of water as a solvent and absolute ethanol as a co-solvent for the synthesis of 5-(Ethylthio)-1H-tetrazole. [] This approach offers a more environmentally benign alternative compared to traditional methods using hazardous solvents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

amine](/img/structure/B2498625.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)